1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE -

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

Catalog Number: EVT-4890092
CAS Number:
Molecular Formula: C27H29N7O
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The molecule might interfere with the activity of specific enzymes, similar to how pyrazolo[3,4-d]pyrimidine derivatives have shown inhibition of kinases [, , , , , ]. This inhibition could arise from binding to the enzyme's active site or allosteric sites.
Applications
  • Medicinal chemistry: Pyrazolo[3,4-d]pyrimidines have demonstrated diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties [, , , , , ]. This compound could be explored as a potential lead compound for developing new therapeutic agents.
  • Compound Description: This compound was synthesized as part of a study aiming to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core [, ]. It demonstrated cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM [, ]. Additionally, it exhibited potent inhibitory activity against the fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM [, ].

2. 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea []

  • Compound Description: Identified during a drug discovery effort targeting psoriasis [], this compound demonstrated potent inhibition of FMS-like tyrosine kinase 3 (FLT3) []. It significantly reduced psoriatic symptoms in a K14-VEGF transgenic mouse model, suggesting potential as an anti-psoriasis drug candidate [].

3. (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) []

  • Compound Description: This compound acts as a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants []. It demonstrated potent activity against primary EGFR mutants (L858R, del19) and the drug-resistant mutant L858R/T790M []. It selectively targets EGFR mutants while exhibiting minimal activity against other kinases []. In vivo studies showed significant tumor growth suppression in EGFR mutant-driven non-small cell lung cancer (NSCLC) xenograft models [].

4. 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

  • Compound Description: This compound acts as a type II FLT3 kinase inhibitor, specifically targeting FLT3-ITD mutants and related oncogenic mutations often found in acute myeloid leukemia (AML) []. It potently inhibits FLT3-ITD signaling, induces apoptosis, and inhibits proliferation of FLT3-ITD-positive AML cells []. In vivo studies demonstrated acceptable bioavailability and significant tumor growth suppression in a MV4-11 xenograft model without apparent toxicity [].

Properties

Product Name

1-(1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N~4~-[4-(1-PYRROLIDINYL)PHENYL]-4-PIPERIDINECARBOXAMIDE

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-pyrrolidin-1-ylphenyl)piperidine-4-carboxamide

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C27H29N7O/c35-27(31-21-8-10-22(11-9-21)32-14-4-5-15-32)20-12-16-33(17-13-20)25-24-18-30-34(26(24)29-19-28-25)23-6-2-1-3-7-23/h1-3,6-11,18-20H,4-5,12-17H2,(H,31,35)

InChI Key

WBQDETLPRQRWAH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.